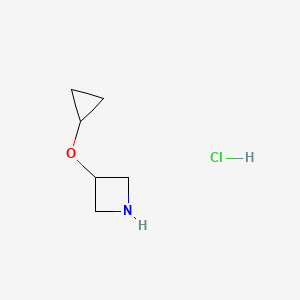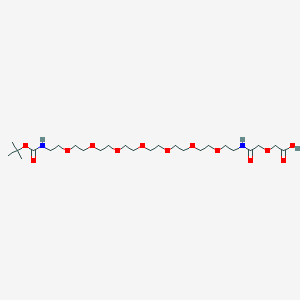
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of fluorene, an aromatic compound, and contains a trifluorobutanoic acid group. The ®-2- prefix indicates that it is a chiral molecule, with the ® denoting the configuration of the chiral center. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the Fmoc group can be introduced to amino acids through methods such as the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .Chemical Reactions Analysis
The Fmoc group is commonly used in peptide synthesis because it can be removed under mild basic conditions, which allows for the selective deprotection of the amino group in the presence of other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the exact structure and the positions of the functional groups. Generally, fluorene derivatives have high thermal stability and resistance to oxidation .Applications De Recherche Scientifique
Peptide Synthesis
This compound is useful as a coupling agent in peptide synthesis . The Fmoc group (Fluoren-9-ylmethoxy carbonyl) is a protective group used in the synthesis of peptides. It’s used to prevent unwanted peptide bonding and is removed during the final steps of synthesis .
Synthesis of Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life. They can be used in various chemical reactions .
Stability in Aqueous Solutions
The compound is stable in aqueous washing operations . This makes it suitable for use in various laboratory procedures that involve water or other aqueous solutions .
Production of Crystalline Solids
The compound can be isolated as crystalline solids . This property is beneficial in various chemical processes where the isolation and purification of the compound are required .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)


![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)



